molecular formula C22H26N4O4 B10998975 {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid

{1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B10998975
M. Wt: 410.5 g/mol
InChI Key: UKVKFOWZAVWLEV-UHFFFAOYSA-N
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Description

The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule that features an indole moiety, an oxadiazole ring, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The oxadiazole ring can be formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative . The final step involves coupling the indole and oxadiazole intermediates with a cyclohexyl acetic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Mechanism of Action

The mechanism of action of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The oxadiazole ring may also contribute to the compound’s activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid lies in its combination of indole, oxadiazole, and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2} with a molecular weight of 395.5 g/mol. The structure includes an indole moiety linked to an oxadiazole ring and a cyclohexyl acetic acid group, which may influence its biological activity.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
IUPAC Name3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
InChI KeyOPSJZBLWLSZHJA-UHFFFAOYSA-N

Biological Activities

The biological activities of indole derivatives, including this specific compound, are diverse and include:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways such as the inhibition of protein kinases and modulation of apoptotic factors .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. In vitro studies reveal that related indole derivatives possess significant antibacterial effects against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these strains were reported at low concentrations, suggesting potent antibacterial properties .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory potential. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may exert beneficial effects in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Protein Kinase Inhibition : Many indole derivatives act as inhibitors of various protein kinases involved in cancer progression.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
  • Modulation of Apoptosis : Indole derivatives may influence apoptotic pathways by regulating Bcl-2 family proteins and caspase activation.

Case Studies

Research has highlighted several case studies involving the synthesis and evaluation of related indole derivatives:

  • A study synthesized a series of oxadiazole-containing indoles and evaluated their anticancer activity against multiple cell lines. Results indicated significant cytotoxicity correlated with structural modifications in the indole moiety .
  • Another investigation focused on the antimicrobial properties of a related compound, demonstrating effective inhibition against gram-positive and gram-negative bacteria with promising MIC values .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-[1-[[3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H26N4O4/c27-18(24-14-22(13-20(28)29)9-2-1-3-10-22)6-7-19-25-21(26-30-19)16-5-4-15-8-11-23-17(15)12-16/h4-5,8,11-12,23H,1-3,6-7,9-10,13-14H2,(H,24,27)(H,28,29)

InChI Key

UKVKFOWZAVWLEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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